Triazolo[1,5-a]pyridine-5-carboxylic acid
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Overview
Description
Triazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused triazole and pyridine ring system
Mechanism of Action
Mode of Action
The mode of action of Triazolo[1,5-a]pyridine-5-carboxylic acid involves its use as a precursor of tautomeric 2-(diazomethyl)pyridines . This methodology represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of nitrogen-containing heterocycles . The compound undergoes transformations and cascade reactions involving metal carbenes .
Result of Action
The result of the action of this compound is the formation of various types of nitrogen-containing heterocycles . These heterocycles have potential applications in various fields, including medicinal chemistry .
Biochemical Analysis
Biochemical Properties
Triazolo[1,5-a]pyridine-5-carboxylic acid is known to interact with various enzymes, proteins, and other biomolecules . It acts as a precursor of tautomeric 2-(diazomethyl)pyridines . This methodology represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles .
Cellular Effects
Some studies suggest that it may have moderate antiproliferative activities against certain cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a precursor of tautomeric 2-(diazomethyl)pyridines . This property allows it to be used in the synthesis of various types of nitrogen-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triazolo[1,5-a]pyridine-5-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields . Another method involves the use of azinium-N-imines and nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Triazolo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chlorine and bromine, reducing agents such as hydrides, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with chlorine or bromine can yield dichloromethyl or dibromomethyl derivatives .
Scientific Research Applications
Triazolo[1,5-a]pyridine-5-carboxylic acid has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Triazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Triazolo[1,5-a]pyrazine: Features a pyrazine ring fused with a triazole ring.
Triazolo[1,5-a]pyridazine: Contains a pyridazine ring fused with a triazole ring.
Uniqueness
Triazolo[1,5-a]pyridine-5-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. Its ability to act as a precursor for various nitrogen-containing heterocycles and its diverse biological activities make it a valuable compound in research and industry .
Properties
IUPAC Name |
triazolo[1,5-a]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-6(3-5)4-8-9-10/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUUKBVZIQVGQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=N2)C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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